molecular formula C3HClF6 B1595698 2-Chloro-1,1,1,3,3,3-hexafluoropropane CAS No. 431-87-8

2-Chloro-1,1,1,3,3,3-hexafluoropropane

Cat. No. B1595698
CAS RN: 431-87-8
M. Wt: 186.48 g/mol
InChI Key: BKWAVXQSZLEURV-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,3,3,3-hexafluoropropane is a chemical compound with the molecular formula C3HClF6 . It is used as a refrigerant and is also an ozone-depleting compound .


Synthesis Analysis

The synthesis of 2-Chloro-1,1,1,3,3,3-hexafluoropropane can be achieved from 1,1,2-Trichloro-3,3,3-trifluoropropene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,1,1,3,3,3-hexafluoropropane consists of one carbon atom, one hydrogen atom, one chlorine atom, and six fluorine atoms . The average mass of the molecule is 186.484 Da .


Physical And Chemical Properties Analysis

2-Chloro-1,1,1,3,3,3-hexafluoropropane has a density of 1.5±0.1 g/cm3, a boiling point of 16.9±8.0 °C at 760 mmHg, and a vapor pressure of 1012.4±0.0 mmHg at 25°C . The enthalpy of vaporization is 25.3±3.0 kJ/mol, and the flash point is -38.4±11.9 °C . The index of refraction is 1.282, and the molar refractivity is 21.7±0.3 cm3 .

Scientific Research Applications

1. Hydrogen-Bonding Interactions

2-Chloro-1,1,1,3,3,3-hexafluoropropane demonstrates significant hydrogen-bonding interactions. Studies have quantitatively explored these interactions using Fourier transform ion cyclotron resonance spectrometry, revealing the existence and thermodynamic stability of certain species and their structural features (Guerrero et al., 2009).

2. Conformational Analysis

Research on the molecular structures and conformational compositions of related compounds, like 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane, has been conducted. Gas-phase electron diffraction and ab initio calculations have been utilized to analyze the stable and less stable forms of these compounds (Postmyr, 1994).

3. Solvent Properties in Radical Cation Studies

This chemical compound exhibits unique properties that make it an ideal solvent for radical cations, useful in EPR spectroscopy and studies of electrophilic aromatic substitution, photochemistry, and spin trapping (Eberson et al., 1997).

4. Thermodynamic Properties

The compound's thermodynamic properties have been characterized, particularly its use as an alternative for chlorofluorocarbons and hydrochlorofluorocarbons. A detailed equation of state for this compound has been developed, providing valuable data for industrial applications (Pan et al., 2012).

5. Polymer Synthesis and Characterization

It has been used in synthesizing and characterizing various polymers, such as fluorine-containing polybenzoxazole monomers, demonstrating its utility in advanced materials science (Fu Ju-sun, 2007).

Safety And Hazards

When handling 2-Chloro-1,1,1,3,3,3-hexafluoropropane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As for future directions, it’s important to note that 2-Chloro-1,1,1,3,3,3-hexafluoropropane is an ozone-depleting compound . Therefore, its usage and production might be subject to regulations and restrictions in the future to protect the environment.

properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexafluoropropane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF6/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWAVXQSZLEURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4075033
Record name 1,1,1,3,3,3-Hexafluoro-2-chloropropane
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Molecular Weight

186.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Compressed gas; [Matrix Scientific MSDS]
Record name 2-Chloro-1,1,1,3,3,3-hexafluoropropane
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Product Name

2-Chloro-1,1,1,3,3,3-hexafluoropropane

CAS RN

431-87-8
Record name 2-Chloro-1,1,1,3,3,3-hexafluoropropane
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Record name 1,1,1,3,3,3-Hexafluoro-2-chloropropane
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Record name 2-chloro-1,1,1,3,3,3-hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
E McBee, R Bolt - Industrial & Engineering Chemistry, 1947 - ACS Publications
CERTAIN aryloxy-2, 2-dichloro-l, l-difluoroethanes have been prepared by the action of l, 2, 2-trichloro-l, l-difluoro-ethane on anhydrous alkali metal aryloxides in a solvent. In a similar …
Number of citations: 19 pubs.acs.org
HI Jones - 1972 - search.proquest.com
The rates of base catalyzed hydrogen-deuterium exchange of a series of compounds in the sodium methoxide methanol-OD system have been studied, in an investigation of the …
Number of citations: 0 search.proquest.com
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
SC Basak, BD Gute, GD Grunwald - Croatica chemica acta, 1996 - hrcak.srce.hr
A molecular similarity measure has been used to estimate the normal boiling points of a set of 267 haloalkanes with 1-4 carbon atoms. Molecular similarity/dissimilarity was quantified in …
Number of citations: 45 hrcak.srce.hr
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
KN Marsh, A Abramson, D Ambrose… - Journal of Chemical & …, 2007 - ACS Publications
This review is part 10 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 45 pubs.acs.org
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
B Ameduri, B Boutevin, G Kostov - Progress in Polymer Science, 2001 - Elsevier
The review seeks to cover recent developments in the area of fluorinated elastomers. It reports that, except for isolated cases, most fluoroelastomers are synthesized by radical co-, …
Number of citations: 471 www.sciencedirect.com

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